molecular formula C30H24N2O2 B4842038 N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]

N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide]

Cat. No. B4842038
M. Wt: 444.5 g/mol
InChI Key: BWSOYJWFSHEUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-phenylenebis[2-(1-naphthyl)acetamide], commonly referred to as PBN, is a synthetic compound that has been extensively studied in the scientific community due to its unique properties and potential applications. PBN is a derivative of N-phenyl-2-naphthylamine and is commonly used as a spin trap for detecting free radicals in biological systems. The compound has also been shown to have potential neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger by trapping free radicals and preventing them from causing oxidative damage to cells and tissues. PBN has also been shown to have potential neuroprotective properties and may act by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
PBN has been shown to have a variety of biochemical and physiological effects. In addition to its free radical scavenging properties, PBN has been shown to reduce inflammation and oxidative stress in the brain. PBN has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of PBN is its ability to effectively trap free radicals in biological systems. PBN is also relatively stable and can be easily synthesized in large quantities. However, PBN does have some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on PBN. One area of interest is the potential use of PBN as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PBN has also been studied for its potential use in treating ischemic stroke and traumatic brain injury. Additionally, PBN may have potential applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neural stem cells. Further research is needed to fully understand the potential applications of PBN and to optimize its use in various scientific fields.

Scientific Research Applications

PBN has been extensively studied for its potential applications in various scientific fields. One of the primary uses of PBN is as a spin trap for detecting free radicals in biological systems. PBN has been shown to effectively trap free radicals and has been used in a variety of studies to investigate the role of free radicals in various diseases and conditions.

properties

IUPAC Name

2-naphthalen-1-yl-N-[2-[(2-naphthalen-1-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c33-29(19-23-13-7-11-21-9-1-3-15-25(21)23)31-27-17-5-6-18-28(27)32-30(34)20-24-14-8-12-22-10-2-4-16-26(22)24/h1-18H,19-20H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSOYJWFSHEUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-benzene-1,2-diylbis[2-(naphthalen-1-yl)acetamide]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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